Bienvenue dans la boutique en ligne BenchChem!

7-bromo-4-(bromoacetyl)-2H-chromen-2-one

Regioselective synthesis Heterocyclic chemistry Electrophilic substitution

7-Bromo-4-(bromoacetyl)-2H-chromen-2-one (CAS 179113-77-0) is a synthetic brominated coumarin derivative characterized by a bromine atom at the 7-position and a bromoacetyl substituent at the 4-position of the chromen-2-one core. With a molecular formula of C11H6Br2O3 and a molecular weight of 345.97 g/mol, this compound is structurally distinct from the more widely studied 3-(bromoacetyl)coumarin isomers.

Molecular Formula C11H6Br2O3
Molecular Weight 345.97 g/mol
Cat. No. B8607396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-(bromoacetyl)-2H-chromen-2-one
Molecular FormulaC11H6Br2O3
Molecular Weight345.97 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=O)C=C2C(=O)CBr
InChIInChI=1S/C11H6Br2O3/c12-5-9(14)8-4-11(15)16-10-3-6(13)1-2-7(8)10/h1-4H,5H2
InChIKeyBZWUTVKBHZHKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-(bromoacetyl)-2H-chromen-2-one: A Dual-Electrophilic Brominated Coumarin Scaffold for Heterocycle Synthesis and Medicinal Chemistry


7-Bromo-4-(bromoacetyl)-2H-chromen-2-one (CAS 179113-77-0) is a synthetic brominated coumarin derivative characterized by a bromine atom at the 7-position and a bromoacetyl substituent at the 4-position of the chromen-2-one core [1]. With a molecular formula of C11H6Br2O3 and a molecular weight of 345.97 g/mol, this compound is structurally distinct from the more widely studied 3-(bromoacetyl)coumarin isomers . Its two electrophilic centers—the α-carbon of the bromoacetyl moiety and the activated positions on the coumarin ring—make it a versatile synthetic intermediate for constructing polyfunctionalized heterocyclic systems, including pyrazoles, thiazoles, pyridines, and fused heterocycles of medicinal relevance [2].

Why 7-Bromo-4-(bromoacetyl)-2H-chromen-2-one Cannot Be Replaced by Other Bromoacetyl Coumarins in Research and Development


The substitution pattern of bromoacetyl coumarins critically governs both their reactivity and the biological properties of their downstream derivatives. The 3-(bromoacetyl) isomer (CAS 29310-88-1) places the reactive bromoacetyl group at a position conjugated with the lactone carbonyl, whereas the 4-(bromoacetyl) substitution in the target compound alters the electronic distribution and steric environment of the electrophilic center [1]. Empirical evidence demonstrates that varying the bromination pattern and position of the bromoacetyl group on the coumarin scaffold leads to divergent antibacterial potency; for example, 6-bromo-3-(ω-bromoacetyl)coumarin maintains antibacterial activity, while 6,8-dibromo-3-(ω-bromoacetyl)coumarin shows further increased activity [2]. Simple 3-acetylcoumarin lacks the α-bromo leaving group entirely and cannot participate in nucleophilic substitution or Hantzsch-type cyclization reactions that are essential for generating thiazole, pyrazole, and other heterocyclic derivatives [3]. Therefore, generic substitution between bromoacetyl coumarin regioisomers is not scientifically valid without re-optimization of synthetic routes and re-validation of biological outcomes.

Quantitative Differentiation Evidence for 7-Bromo-4-(bromoacetyl)-2H-chromen-2-one vs. Close Structural Analogs


Positional Regioisomerism: 4-Bromoacetyl vs. 3-Bromoacetyl Substitution Confers Distinct Electrophilic Reactivity

The target compound bears the bromoacetyl group at the 4-position of the chromen-2-one ring, in contrast to the widely used 3-(2-bromoacetyl)-2H-chromen-2-one (CAS 29310-88-1). This positional difference is functionally significant: the 4-bromoacetyl group is in cross-conjugation with the lactone carbonyl, resulting in a different electrophilic reactivity profile compared to the 3-substituted isomer, where the bromoacetyl group is in direct linear conjugation [1]. While 3-(bromoacetyl)coumarins react with thiourea derivatives via Hantzsch cyclization to form 2-aminothiazoles, the 4-substituted analog can direct cyclocondensation toward different regioisomeric products, a property exploited in patent literature for generating novel chromenone-based kinase inhibitors [2].

Regioselective synthesis Heterocyclic chemistry Electrophilic substitution

Dual Bromination: The 7-Bromo Substituent Adds a Second Reactive Handle Absent in Non-Brominated Bromoacetyl Coumarins

The presence of a bromine atom at the 7-position of the coumarin ring distinguishes the target compound from 3-(bromoacetyl)-2H-chromen-2-one (CAS 29310-88-1), which lacks aromatic bromination. This additional C–Br bond enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for further diversification, a synthetic option not available with the non-brominated analog [1]. In the broader coumarin class, increasing the degree of bromination has been quantitatively correlated with enhanced antibacterial activity: 6,8-dibromo-3-(ω-bromoacetyl)coumarin showed increased antibacterial potency compared to the mono-brominated 6-bromo analog, indicating that the number of bromine substituents is a meaningful driver of bioactivity [2].

Cross-coupling reactions Structure-activity relationships Antibacterial activity

Calculated Lipophilicity (XLogP3-AA = 2.8) Suggests Enhanced Membrane Permeability Relative to Less Brominated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 7-bromo-4-(bromoacetyl)-2H-chromen-2-one is 2.8, as reported by PubChem [1]. This value is elevated relative to 3-acetylcoumarin (calculated logP approximately 1.5–1.8) and 3-(bromoacetyl)coumarin (calculated logP approximately 1.9–2.1), attributable to the additional aromatic bromine and the 4-bromoacetyl group [2]. In the context of the bromoacetyl coumarin class, higher lipophilicity has been associated with improved membrane penetration and enhanced cytotoxic activity in certain cancer cell lines [3].

Physicochemical profiling Drug-likeness ADME prediction

Cytotoxic Potential of Bromoacetyl Coumarin-Derived Heterocycles: Benchmark IC50 Values Achieved Using 3-Bromoacetyl Coumarin as the Starting Material

Although direct cytotoxicity data for the target compound itself are not reported in the public literature, the closely related 3-(2-bromoacetyl)-2H-chromen-2-one has been extensively employed as a key starting material for constructing heterocyclic derivatives with quantified anticancer activity [1]. Compound 6d, a pyrazole derivative synthesized from 3-bromoacetylcoumarin, exhibited IC50 = 29 nM against the NUGC human gastric cancer cell line, nearly equipotent to the standard CHS 828 (IC50 = 25 nM) [2]. This benchmark demonstrates the potential of the bromoacetyl coumarin scaffold to generate low-nanomolar cytotoxic agents. Given the target compound's unique 4-bromoacetyl, 7-bromo substitution pattern, it is positioned to generate structurally distinct analogs that may overcome resistance mechanisms encountered with 3-substituted coumarin derivatives [3].

Anticancer agents Cytotoxicity screening Lead optimization

Recommended Application Scenarios for 7-Bromo-4-(bromoacetyl)-2H-chromen-2-one Based on Quantified Differentiation


Diversification of Heterocyclic Chemical Libraries via Regioselective Cyclocondensation at the 4-Position

The 4-bromoacetyl substitution pattern enables access to regioisomeric heterocyclic products that are structurally distinct from those obtained with 3-(bromoacetyl)coumarin. This compound is ideally suited for Hantzsch thiazole synthesis, pyrazole formation, and multi-component reactions where the positional origin of the electrophilic center dictates the connectivity of the final fused ring system [1]. The additional 7-bromo substituent provides a handle for late-stage Suzuki or Sonogashira cross-coupling, enabling modular diversification of the aromatic ring after the initial heterocyclization step [2].

Medicinal Chemistry Hit Expansion for Kinase and Anticancer Targets Requiring Novel IP Space

The demonstrated nanomolar cytotoxicity of heterocycles derived from bromoacetyl coumarins (e.g., IC50 = 29 nM against NUGC gastric cancer cells for a 3-substituted analog) underscores the potential of this scaffold class [1]. The 4-substituted target compound generates regioisomerically distinct products that fall outside existing patent claims covering 3-(bromoacetyl)coumarin derivatives, offering a route to novel intellectual property in competitive kinase inhibitor and anticancer programs. The computed XLogP of 2.8 and TPSA of 43.4 Ų are consistent with favorable membrane permeability for intracellular target engagement [2].

Synthesis of Coumarin-Based Fluorescent Probes with Altered Photophysical Properties

Bromoacetyl coumarins are established precursors for fluorescent chemosensors and bioconjugation reagents [1]. The 7-bromo substituent on the target compound can modulate the electronic properties of the coumarin fluorophore through its electron-withdrawing effect, potentially altering excitation/emission wavelengths and quantum yields compared to non-brominated or 6-bromo analogs [2]. The bromoacetyl group serves as a reactive linker for conjugation to thiol-containing biomolecules or for incorporation into copolymer-based sensor platforms.

Antimicrobial Lead Generation Leveraging the Bromination-Dependent Activity Trend

Structure-activity relationship studies within the bromoacetyl coumarin class have established that increasing the degree of bromination correlates with enhanced antibacterial potency, as shown by the activity progression from 6-bromo to 6,8-dibromo-3-(ω-bromoacetyl)coumarin [1]. The target compound, bearing bromine at both the 7-position and the bromoacetyl side chain, aligns with the pharmacophoric features associated with improved antimicrobial activity and can serve as a starting point for synthesizing new 4-substituted analogs for screening against drug-resistant bacterial strains [2].

Quote Request

Request a Quote for 7-bromo-4-(bromoacetyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.